molecular formula C8H15NO3 B6153492 4-(dimethylamino)oxane-2-carboxylic acid CAS No. 2384570-17-4

4-(dimethylamino)oxane-2-carboxylic acid

Cat. No.: B6153492
CAS No.: 2384570-17-4
M. Wt: 173.2
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Description

4-(Dimethylamino)oxane-2-carboxylic acid is a heterocyclic carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted with a dimethylamino group (-N(CH₃)₂) at the 4-position and a carboxylic acid (-COOH) group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural hybrid of a polar oxane ring and a basic dimethylamino group, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

CAS No.

2384570-17-4

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)oxane-2-carboxylic acid typically involves the reaction of dimethylamine with oxane-2-carboxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and the reaction conditions are tightly controlled to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxides of the compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)oxane-2-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a buffer in biochemical experiments.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various biochemical reagents.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)oxane-2-carboxylic acid involves its interaction with specific molecular targets. It acts as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions. This interaction can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(dimethylamino)oxane-2-carboxylic acid and analogous compounds:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Oxane ring with -N(CH₃)₂ (C4) and -COOH (C2) C₈H₁₅NO₃ 173.21 Potential bioactive scaffold; polar due to -N(CH₃)₂ and -COOH Inferred
4-Methyloxane-2-carboxylic acid Oxane ring with -CH₃ (C4) and -COOH (C2) C₇H₁₂O₃ 144.17 Used in chiral synthesis; mp and stability data available
p-(Dimethylamino)benzoic acid Benzene ring with -N(CH₃)₂ (para) and -COOH C₉H₁₁NO₂ 165.18 mp 238–242°C; used in UV filters and dyes
4-{[(tert-Butoxy)carbonyl]amino}oxane-2-carboxylic acid Oxane with -Boc-protected amine (C4) and -COOH (C2) C₁₁H₁₉NO₅ 245.28 Intermediate in peptide synthesis; enhanced lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine ring with -Cl (C2), -CH₃ (C6), and -COOH (C4) C₆H₅ClN₂O₂ 172.57 Reactant in heterocyclic chemistry; halogenated reactivity

Structural and Electronic Differences

  • Substituent Effects: The dimethylamino group in this compound introduces strong electron-donating effects, enhancing solubility in polar solvents compared to the methyl-substituted analog . In contrast, the tert-butoxy carbonyl (Boc) group in 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid increases steric bulk and lipophilicity, making it suitable for protective-group strategies . Aromatic vs. Aliphatic Systems: p-(Dimethylamino)benzoic acid exhibits conjugation between the dimethylamino group and the aromatic ring, leading to distinct UV/Vis absorption properties (useful in dyes), whereas the oxane-based analogs lack such conjugation, resulting in different electronic profiles.

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